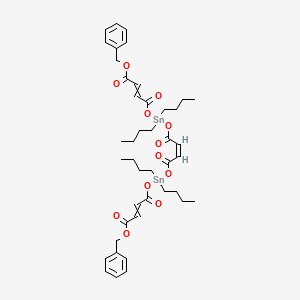![molecular formula C9H8FNO B14469955 N-[2-(4-Fluorophenyl)ethenyl]formamide CAS No. 66166-60-7](/img/structure/B14469955.png)
N-[2-(4-Fluorophenyl)ethenyl]formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Fluorophenyl)ethenyl]formamide is an organic compound characterized by the presence of a fluorophenyl group attached to an ethenyl formamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Fluorophenyl)ethenyl]formamide typically involves the reaction of 4-fluorobenzaldehyde with formamide under specific conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Fluorophenyl)ethenyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-[2-(4-Fluorophenyl)ethenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which N-[2-(4-Fluorophenyl)ethenyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s ability to bind to these targets, influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound valuable in research and therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Fluorophenyl)formamide
- N-(2-(4-Fluorophenyl)-1-((propylamino)carbonyl)ethenyl)-4-methylbenzamide
Uniqueness
N-[2-(4-Fluorophenyl)ethenyl]formamide stands out due to its specific structural features, such as the ethenyl linkage and the presence of a fluorine atom. These characteristics confer unique chemical and biological properties, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
66166-60-7 |
|---|---|
Formule moléculaire |
C9H8FNO |
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)ethenyl]formamide |
InChI |
InChI=1S/C9H8FNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-7H,(H,11,12) |
Clé InChI |
IZQMYPIHFKBIAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CNC=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


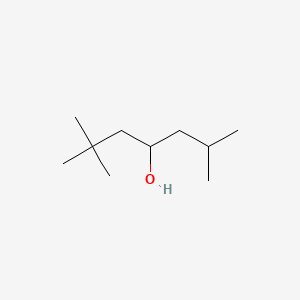

![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

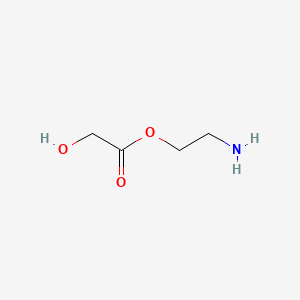

![Benzoic acid, 3,3'-[(1,4-dioxo-2-butene-1,4-diyl)bis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt](/img/structure/B14469910.png)
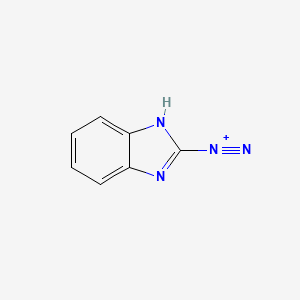
![1,4-Dihydroxy-1,4-dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B14469921.png)
![zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride](/img/structure/B14469925.png)

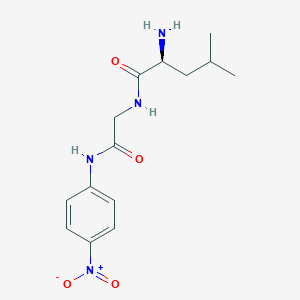
![2-[(1e)-3-Methyl-3-(prop-2-en-1-yl)triaz-1-en-1-yl]benzamide](/img/structure/B14469938.png)
